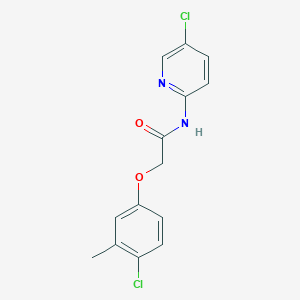

2-(4-chloro-3-methylphenoxy)-N-(5-chloro-2-pyridinyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-chloro-3-methylphenoxy)-N-(5-chloro-2-pyridinyl)acetamide, also known as pyraclostrobin, is a fungicide that belongs to the class of strobilurin compounds. It is widely used in agriculture to control various fungal diseases in crops such as cereals, fruits, vegetables, and ornamentals. Pyraclostrobin is known for its broad-spectrum activity, high efficacy, and long-lasting protection against fungal pathogens.

Mechanism of Action

Pyraclostrobin works by inhibiting the mitochondrial respiration of fungal cells. It binds to the cytochrome bc1 complex in the electron transport chain, disrupting the flow of electrons and leading to the generation of reactive oxygen species (ROS). The accumulation of ROS causes oxidative damage to the fungal cell, leading to cell death.

Biochemical and Physiological Effects:

Pyraclostrobin has been shown to have little to no toxicity to mammals, birds, and aquatic organisms. It has a low risk of bioaccumulation and persistence in the environment. Pyraclostrobin has also been shown to have positive effects on plant growth and yield, possibly due to its ability to enhance the plant's defense mechanisms against fungal pathogens.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-chloro-3-methylphenoxy)-N-(5-chloro-2-pyridinyl)acetamidein in lab experiments is its high efficacy against a broad range of fungal pathogens. This allows for accurate and reliable testing of antifungal compounds and their potential use in agriculture. However, one limitation is that 2-(4-chloro-3-methylphenoxy)-N-(5-chloro-2-pyridinyl)acetamidein may not accurately reflect the real-world conditions of fungal disease control, as it is often used in combination with other fungicides and under different environmental conditions.

Future Directions

There are several future directions for research on 2-(4-chloro-3-methylphenoxy)-N-(5-chloro-2-pyridinyl)acetamidein. One area of focus could be on the development of new formulations and application methods to improve its efficacy and reduce the risk of resistance development. Another area of focus could be on studying the effects of 2-(4-chloro-3-methylphenoxy)-N-(5-chloro-2-pyridinyl)acetamidein on non-target organisms and the environment. Additionally, research could be conducted on the potential use of 2-(4-chloro-3-methylphenoxy)-N-(5-chloro-2-pyridinyl)acetamidein in other fields such as medicine and biotechnology.

Synthesis Methods

Pyraclostrobin can be synthesized by the reaction of 4-chloro-3-methylphenol with 2-bromo-5-chloropyridine in the presence of a base, followed by the reaction with ethyl chloroacetate. The resulting intermediate is then reacted with N,N-dimethylformamide dimethylacetal to yield 2-(4-chloro-3-methylphenoxy)-N-(5-chloro-2-pyridinyl)acetamidein.

Scientific Research Applications

Pyraclostrobin has been extensively studied for its antifungal activity against various plant pathogens. It has been shown to be highly effective in controlling diseases caused by fungi such as Botrytis cinerea, Alternaria solani, and Mycosphaerella graminicola. Pyraclostrobin has also been studied for its potential use in combination with other fungicides to enhance their efficacy and reduce the risk of resistance development.

properties

Molecular Formula |

C14H12Cl2N2O2 |

|---|---|

Molecular Weight |

311.2 g/mol |

IUPAC Name |

2-(4-chloro-3-methylphenoxy)-N-(5-chloropyridin-2-yl)acetamide |

InChI |

InChI=1S/C14H12Cl2N2O2/c1-9-6-11(3-4-12(9)16)20-8-14(19)18-13-5-2-10(15)7-17-13/h2-7H,8H2,1H3,(H,17,18,19) |

InChI Key |

CMGBWQGJIWSEMM-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC(=C1)OCC(=O)NC2=NC=C(C=C2)Cl)Cl |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC(=O)NC2=NC=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(5-bromopyridin-2-yl)carbamothioyl]-3-butoxybenzamide](/img/structure/B251707.png)

![N-[(3-chloro-4-methoxyphenyl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B251710.png)

![N-[(6-methylpyridin-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B251711.png)

![Methyl 2-{[(1-naphthoylamino)carbonothioyl]amino}benzoate](/img/structure/B251712.png)

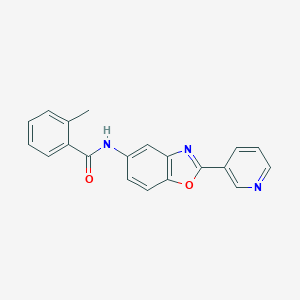

![N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]-2-naphthamide](/img/structure/B251715.png)

![N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]naphthalene-1-carboxamide](/img/structure/B251719.png)

![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B251720.png)

![N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-methoxybenzamide](/img/structure/B251721.png)

![N-[[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]benzamide](/img/structure/B251723.png)

![3-methyl-N-[(3-methylpyridin-2-yl)carbamothioyl]butanamide](/img/structure/B251728.png)

![N-{[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}propanamide](/img/structure/B251729.png)

![3-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-methoxybenzamide](/img/structure/B251735.png)